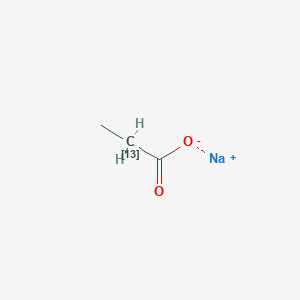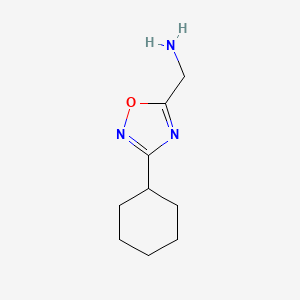
Sodium propionate-2-13C
Overview
Description
Sodium propionate-2-13C, also known as propionic acid-2-13C sodium salt, is a stable isotope-labeled compound. It is a sodium salt of propionic acid where the carbon at the second position is replaced by the carbon-13 isotope. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propionate-2-13C can be synthesized by neutralizing propionic acid-2-13C with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve propionic acid-2-13C in water.
- Slowly add sodium hydroxide solution to the acid solution while stirring.
- Continue stirring until the reaction is complete, and the solution becomes neutral.
- Evaporate the water to obtain this compound as a solid.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled conditions to ensure high purity and yield. The process typically includes:
- Large-scale neutralization of propionic acid-2-13C with sodium hydroxide.
- Use of advanced evaporation techniques to remove water and obtain the solid product.
- Purification steps to ensure the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium propionate-2-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propionic acid-2-13C.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with acids or other salts can facilitate the substitution process.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Propionic acid-2-13C.
Substitution: Various salts depending on the substituting cation.
Scientific Research Applications
Sodium propionate-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways in organisms.
Mass Spectrometry: Helps in the identification and quantification of compounds.
Magnetic Resonance Imaging (MRI): Used as a contrast agent in hyperpolarized MRI studies.
Biological Research: Investigates the role of propionate in various biological processes.
Industrial Applications: Used in the production of isotopically labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of sodium propionate-2-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the compound through various biochemical reactions. In metabolic studies, it helps in understanding the conversion of propionate to other metabolites and its role in cellular processes.
Molecular Targets and Pathways:
Metabolic Pathways: Involves pathways such as the tricarboxylic acid cycle and fatty acid metabolism.
Molecular Targets: Enzymes involved in propionate metabolism, such as propionyl-CoA carboxylase.
Comparison with Similar Compounds
Sodium propionate-2-13C is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sodium propionate-1-13C: Where the carbon-13 isotope is at the first position.
Sodium propionate-2,3-13C2: Where both the second and third carbons are labeled with carbon-13.
Sodium propionate-13C3: Where all three carbons are labeled with carbon-13.
Uniqueness: The specific labeling of the second carbon in this compound makes it particularly useful for studies focusing on the metabolic fate of the second carbon atom in propionate.
Properties
IUPAC Name |
sodium;(213C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-CGOMOMTCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635426 | |
| Record name | Sodium (2-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83587-76-2 | |
| Record name | Sodium (2-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83587-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1604138.png)



![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)





![(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B1604157.png)



